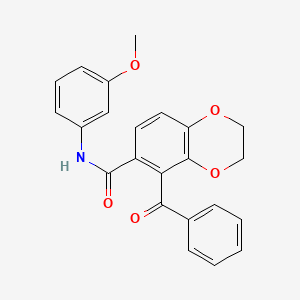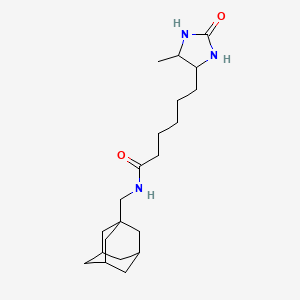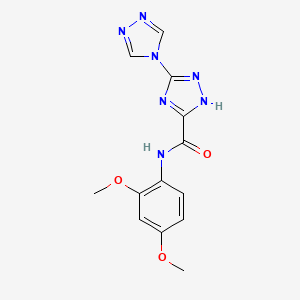![molecular formula C25H28Cl2N4O2 B15003192 N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide](/img/structure/B15003192.png)
N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide is a complex organic compound with a unique structure that includes chlorinated aromatic rings, a cyano group, and an imidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the chlorinated aromatic intermediate: This step involves the chlorination of a suitable aromatic precursor under controlled conditions.
Introduction of the cyano group: The cyano group is introduced via a nucleophilic substitution reaction, often using a cyanide source such as sodium cyanide.
Formation of the imidazolidinone ring: This step involves the cyclization of an appropriate diamine with a carbonyl compound to form the imidazolidinone ring.
Coupling of the intermediates: The final step involves coupling the chlorinated aromatic intermediate with the imidazolidinone intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used to study the effects of specific chemical modifications on biological activity, providing insights into structure-activity relationships.
Mechanism of Action
The mechanism of action of N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-hydroxy-3,5-diiodobenzamide
- N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-3-methyl-2-nitrobenzamide
Uniqueness
N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide is unique due to the presence of the imidazolidinone ring, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this moiety or have different substituents.
Properties
Molecular Formula |
C25H28Cl2N4O2 |
|---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide |
InChI |
InChI=1S/C25H28Cl2N4O2/c1-15-12-19(20(14-28)17-8-10-18(26)11-9-17)21(27)13-23(15)30-24(32)7-5-3-4-6-22-16(2)29-25(33)31-22/h8-13,16,20,22H,3-7H2,1-2H3,(H,30,32)(H2,29,31,33) |
InChI Key |
LPZXTQNJJLOMQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NC2=CC(=C(C=C2C)C(C#N)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-Carboxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15003115.png)
![1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(piperidin-1-yl)ethane-1,2-dione](/img/structure/B15003118.png)
![3-(5-bromofuran-2-yl)-N-(2-{[(3,4-diethoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003121.png)
![2-methyl-N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B15003126.png)

![N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003135.png)
![3-{[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B15003137.png)
![N-ethyl-2-[(4-nitrophenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B15003147.png)

![3,5-dimethyl-4-[(Z)-{6-methyl-3-oxo-4-[(2-oxo-2-phenylethyl)sulfanyl]furo[3,4-c]pyridin-1(3H)-ylidene}methyl]-1H-pyrrole-2-carbonitrile](/img/structure/B15003160.png)


![N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylpyridin-2-yl)amino]propan-2-yl}pentanamide](/img/structure/B15003184.png)
![N-(3-fluoro-2-methylphenyl)-7-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B15003195.png)
